molecular formula C17H24O2 B2968661 2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1212318-48-3

2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B2968661
CAS No.: 1212318-48-3
M. Wt: 260.377
InChI Key: GAOXSAWQBLHRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a bicyclic ether compound characterized by a 7-oxabicyclo[2.2.1]heptane core. The structure features a benzyloxy group at position 2, an isopropyl substituent at position 4, and a methyl group at position 1. This compound belongs to a class of bicyclic ethers with applications in agrochemical research, particularly as intermediates or active ingredients in herbicides .

Properties

IUPAC Name

1-methyl-2-phenylmethoxy-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-13(2)17-10-9-16(3,19-17)15(11-17)18-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOXSAWQBLHRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

Research indicates that compounds within the oxabicyclo[2.2.1]heptane family exhibit various biological activities, including:

  • Thromboxane (TxA2) Antagonism : Some derivatives have shown significant antagonistic activity against thromboxane receptors, which are involved in platelet aggregation and vasoconstriction. A related study demonstrated that specific analogs could inhibit platelet aggregation in vitro with low IC50 values (around 7 nM) .
  • Neuroprotective Effects : Compounds structurally similar to this compound have been investigated for their neuroprotective properties. For instance, studies on aminoindans revealed that they could enhance brain-derived neurotrophic factor (BDNF) levels, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The presence of the benzyloxy group may facilitate binding to specific receptors, enhancing the compound's efficacy as a TxA2 antagonist .
  • Modulation of Signaling Pathways : By influencing pathways associated with platelet activation and neuroprotection, this compound may exert beneficial effects in various physiological contexts.

Study on TxA2 Antagonism

A notable study evaluated the thromboxane antagonistic activity of various oxabicyclo[2.2.1]heptane derivatives, including this compound. The findings indicated that modifications to the side chains significantly affected potency and duration of action, with some compounds demonstrating prolonged effects in vivo .

Neuroprotective Potential

In a separate investigation focusing on neuroprotection, compounds similar to this compound were administered to models of neurodegeneration. Results showed that these compounds could mitigate cognitive deficits and promote neuronal survival through increased BDNF signaling .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMechanismIC50 Value (nM)Reference
This compoundTxA2 AntagonismReceptor Binding~7
Similar CompoundsNeuroprotectionBDNF EnhancementN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The 7-oxabicyclo[2.2.1]heptane scaffold is a common structural motif in herbicides. Below is a detailed comparison of 2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane with two closely related compounds: cinflubrolin and cinmethylin .

Structural and Functional Differences

Parameter Target Compound Cinflubrolin Cinmethylin
IUPAC Name This compound 2-[(2-Bromo-6-fluorophenyl)methoxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane exo-(±)-1-Methyl-2-(2-methylbenzyloxy)-4-isopropyl-7-oxabicyclo[2.2.1]heptane
Key Substituents Benzyloxy (C₆H₅CH₂O) 2-Bromo-6-fluorobenzyloxy (Br, F on phenyl ring) 2-Methylbenzyloxy (CH₃ on phenyl ring)
Molecular Formula Not explicitly provided (inferred: ~C₁₇H₂₄O₂) C₁₇H₂₂BrFO₂ C₁₉H₂₈O₃
Classification Bicyclic ether Benzyl ether herbicide Bicyclic ether herbicide
Primary Use Under investigation (herbicidal potential inferred) Pre-emergent and early post-emergent herbicide (rice, wheat, corn) Herbicide (broadleaf and grass weed control)
Mechanism of Action Not specified FAT (Fatty Acid Thioesterase) inhibitor; disrupts lipid biosynthesis in weeds Not fully elucidated; likely targets seedling growth via cell division inhibition
Stereochemistry Not specified ≥50% (1S,2R,4R)-isomer and ≤50% (1R,2S,4S)-isomer exo-(±)-racemic mixture
Regulatory Status No CLH proposal identified Approved in 2024 as a novel pesticide Undergoing CLH (Classification, Labelling, and Packaging) renewal assessment under CLP Regulation

Key Research Findings

Cinflubrolin: Demonstrates broad-spectrum activity against grasses (e.g., barnyardgrass, crabgrass) and sedges in rice fields . The halogenated benzyloxy group (Br, F) enhances binding affinity to FAT enzymes compared to non-halogenated analogs .

Cinmethylin: Effective against Echinochloa crus-galli and Cyperus difformis in paddy rice . Its 2-methylbenzyloxy group improves soil persistence, enabling longer residual activity .

Target Compound: The absence of halogen atoms on the benzyloxy group may reduce environmental persistence compared to cinflubrolin but could limit target-binding efficiency . Structural simplicity (non-halogenated) may offer cost advantages in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.